![molecular formula C8H7NO B562175 3-Methyl-1,2-benzisoxazole-d4 CAS No. 1189967-37-0](/img/structure/B562175.png)
3-Methyl-1,2-benzisoxazole-d4
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Overview
Description
3-Methyl-1,2-benzisoxazole-d4 is a stable isotope-labeled compound . It has a molecular formula of C8H3D4NO and a molecular weight of 137.17 . It is used in various fields such as metabolic research, environmental studies, clinical diagnostics, and organic chemistry .
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-benzisoxazole-d4 can be confirmed by IR, 1H/13C-NMR, and mass spectrometry . The presence of specific absorption bands in the IR spectrum and specific shifts in the NMR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivatives, including 3-Methyl-1,2-benzisoxazole-d4, is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
3-Methyl-1,2-benzisoxazole-d4 is soluble in Acetone, Chloroform, Dichloromethane, and Ethyl Acetate . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Mechanism of Action
Safety and Hazards
While specific safety and hazard information for 3-Methyl-1,2-benzisoxazole-d4 was not found, general precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place are also recommended .
Future Directions
Benzisoxazole derivatives, including 3-Methyl-1,2-benzisoxazole-d4, have gained a lot of importance in recent years due to their use in intermediates for the preparation of new biological materials . Given their wide spectrum of pharmacological activities, there is a need to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery program . The development of metal-free synthetic routes for the synthesis of isoxazoles is one such direction .
properties
IUPAC Name |
4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-QFFDRWTDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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